Matricin

Description

Properties

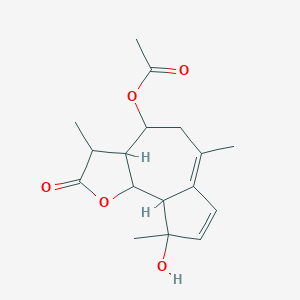

IUPAC Name |

(9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTRJRUSWMMZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Matricin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29041-35-8 | |

| Record name | Matricin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C | |

| Record name | Matricin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Matricin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a naturally occurring sesquiterpene lactone found predominantly in the flowers of German chamomile (Matricaria recutita L.).[1] It is a colorless compound that has garnered significant interest in the scientific community for its biological activities, most notably its anti-inflammatory properties.[1][2] this compound itself is considered a prodrug; it is converted into the biologically active chamazulene and chamazulene carboxylic acid under certain conditions, such as steam distillation or upon oral ingestion and contact with gastric fluid.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, stability, and biosynthetic pathway, as well as detailing its known interactions with key signaling pathways.

Chemical and Physical Properties

This compound is a crystalline substance with a defined molecular structure and specific physicochemical properties.[5] These properties are crucial for its extraction, purification, and formulation in research and potential therapeutic applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₂O₅ | [3][6][7][8] |

| Molecular Weight | 306.4 g/mol | [1][6][9] |

| IUPAC Name | [(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate | [7] |

| CAS Number | 29041-35-8 | [1][3][6] |

| Appearance | Colorless, crystalline substance | [1][5][6] |

| Melting Point | 158-160 °C (with decomposition) | [8][9] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6] |

| Stability | Stable at -30°C.[6] In neutral media, it is relatively stable even with prolonged heating.[1] Decomposition begins in faintly acidic solutions at temperatures between 50°C and 60°C.[1] Complete decomposition occurs within 3-4 months at room temperature and at +30°C.[6] |

Biosynthesis of this compound

The biosynthesis of this compound, a sesquiterpene lactone, is a complex enzymatic process originating from the mevalonate (MVA) pathway.[1] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10]

Caption: Proposed biosynthetic pathway of this compound.

The key enzyme, (+)-germacrene A synthase (MrTPS3), converts farnesyl pyrophosphate into (+)-germacrene A.[10] This is followed by a series of oxidation and lactonization steps, catalyzed by a cytochrome P450 enzyme, to form (+)-costunolide.[1] The final steps to this compound are believed to involve a cyclization to form the guaiane skeleton, two hydroxylation reactions, a hydrogenation, and an acetylation step, though the specific enzymes for these transformations are not yet fully identified.[1][10]

Chemical Reactions and Degradation

This compound is chemically labile and can undergo several transformations, most notably its conversion to chamazulene. This degradation is particularly relevant during the steam distillation of chamomile flowers to produce essential oil.[1][3]

Caption: Degradation pathway of this compound to Chamazulene.

Under heat and acidic conditions, this compound is first converted to chamazulene carboxylic acid, which is a natural profen with anti-inflammatory activity.[1][4] Further heating leads to the decarboxylation of chamazulene carboxylic acid to form the intensely blue-colored chamazulene.[1] This conversion also occurs in artificial gastric fluid, highlighting this compound's role as a natural prodrug.[4]

Biological Activity and Signaling Pathways

Pre-clinical research has demonstrated that this compound exhibits anti-inflammatory effects through the modulation of key signaling pathways.[1]

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) in endothelial cells.[1][2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[11] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes such as ICAM-1, TNF-α, and IL-6.[2]

Modulation of the MEK-JAK2-STAT3 Pathway

Recent studies have also implicated this compound in the modulation of the MEK-JAK2-STAT3 signaling pathway, which is involved in cell proliferation and differentiation.[1] While the precise mechanism of interaction is still under investigation, it is suggested that this compound can mitigate inflammation by influencing this pathway.

Caption: Postulated modulation of the MEK-JAK2-STAT3 pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and analysis of this compound are essential for consistent and reproducible research. The following sections provide generalized methodologies based on common laboratory practices for natural products.

Extraction and Purification Workflow

A typical workflow for obtaining pure this compound from chamomile flowers involves extraction followed by chromatographic purification.

Caption: Generalized workflow for the extraction and purification of this compound.

1. Extraction:

-

Solvent Extraction: Dried and powdered chamomile flowers are macerated or sonicated with a suitable organic solvent such as methanol or ethanol (e.g., 80:20 methanol:water mixture) at room temperature or slightly elevated temperatures (e.g., 35°C) for a defined period (e.g., 30 minutes, repeated three times).[12]

-

Supercritical Fluid Extraction (SFE): Supercritical CO₂ can be used as a "green" alternative for extraction, often yielding a cleaner extract.[6]

2. Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically used to separate the different components.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions rich in this compound are pooled, concentrated, and the pure compound is obtained by crystallization.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.[13]

-

Detection: UV detection at a wavelength of around 254 nm is suitable for this compound.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[6] 2D NMR experiments such as COSY, HSQC, and HMBC are used for complete structural elucidation.[6]

3. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[1] Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

Conclusion

This compound is a sesquiterpene lactone with significant potential in the field of pharmacology, primarily due to its anti-inflammatory properties. Its chemical lability and role as a prodrug are key characteristics that influence its biological activity. A thorough understanding of its chemical properties, biosynthesis, and interactions with cellular signaling pathways is crucial for researchers and drug development professionals seeking to harness its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the consistent extraction, purification, and analysis of this promising natural compound. Further research is warranted to fully elucidate the specific molecular targets of this compound and its metabolites to pave the way for its potential clinical applications.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. ijcrt.org [ijcrt.org]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. CN104490968A - Extracting method of chamomile extract - Google Patents [patents.google.com]

- 5. Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Revisited anti-inflammatory activity of matricine in vitro: Comparison with chamazulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. EP0175185B1 - Process for obtaining a preservable chamomile extract rich in active ingredients - Google Patents [patents.google.com]

- 10. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | An Approach Based on HPLC-Fingerprint and Chemometrics to Quality Consistency Evaluation of Matricaria chamomilla L. Commercial Samples [frontiersin.org]

- 13. Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Approach Based on HPLC-Fingerprint and Chemometrics to Quality Consistency Evaluation of Matricaria chamomilla L. Commercial Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Matricin Biosynthesis Pathway in Matricaria chamomilla: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular journey from primary metabolites to the pharmaceutically relevant sesquiterpene lactone, matricin, in German chamomile.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Matricaria chamomilla, designed for researchers, scientists, and professionals in the field of drug development. The document details the enzymatic steps, intermediate compounds, and regulatory networks involved in the production of this important bioactive molecule. Quantitative data are presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visualizations of the biosynthetic and signaling pathways, as well as a representative experimental workflow, are included to facilitate a deeper understanding of the core concepts.

The Biosynthetic Pathway to this compound

This compound, a significant bioactive sesquiterpene lactone found in German chamomile (Matricaria chamomilla), is synthesized through a multi-step pathway originating from the general isoprenoid metabolism. The pathway can be divided into two main stages: the formation of the sesquiterpene backbone and the subsequent modifications leading to the final this compound structure. While the initial steps are well-characterized, the latter part of the pathway is based on proposed enzymatic reactions by analogy with similar pathways in other Asteraceae species.

The biosynthesis begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). FPP is produced via the mevalonate (MVA) pathway in the cytosol.[1][2] The first committed step in this compound biosynthesis is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme (+)-germacrene A synthase (MrTPS3).[3][4]

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. It is first oxidized to germacrene A acid by a germacrene A oxidase (GAO), a cytochrome P450 monooxygenase.[5] Subsequently, another cytochrome P450 enzyme, costunolide synthase (COS), hydroxylates germacrene A acid at the C6 position.[5] This 6-α-hydroxy-germacrene A acid intermediate spontaneously undergoes lactonization to form costunolide, one of the simplest sesquiterpene lactones.[4]

The conversion of costunolide to this compound involves a series of yet-to-be-characterized enzymatic reactions. This proposed transformation includes a ring closure to form the guaianolide skeleton, two additional hydroxylations, a hydrogenation, and a final acetylation.[4] The enzymes catalyzing these final steps are likely to be cytochrome P450s, reductases, and an acetyltransferase.

Quantitative Data

The accumulation of this compound and its precursors is tightly regulated and varies between different organs of the chamomile plant. The expression of key biosynthetic genes also shows a distinct organ-specific pattern, which correlates with the distribution of the corresponding metabolites.

Terpenoid Composition in Matricaria chamomilla Organs

The following table summarizes the quantitative data on the major terpenoid compounds found in different organs of Matricaria chamomilla, as adapted from the findings of Irmisch et al. (2012).[3][6][7] This data highlights the flower heads as the primary site of accumulation for many key sesquiterpenes.

| Compound | Flower Heads (µg/g FW) | Leaves (µg/g FW) | Stems (µg/g FW) | Roots (µg/g FW) |

| (E)-β-Caryophyllene | 4.5 ± 0.8 | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Germacrene D | 15.2 ± 2.5 | 3.5 ± 0.6 | 0.8 ± 0.1 | - |

| β-Elemene (from Germacrene A) | trace | trace | trace | - |

| α-Isocomene | - | - | - | 2.1 ± 0.4 |

| (E)-β-Ocimene | 2.8 ± 0.5 | 0.9 ± 0.1 | 0.2 ± 0.0 | - |

Data are presented as mean ± SE. "trace" indicates that the compound was detected but at very low levels. "-" indicates that the compound was not detected. β-Elemene is a thermal rearrangement product of germacrene A during GC analysis.

Kinetic Parameters of Germacrene A Synthase

| Enzyme | Substrate | Km (µM) | Vmax (nmol h-1 mg-1 protein) |

| Chicory Germacrene A Synthase | Farnesyl Pyrophosphate (FPP) | 6.6 | 8.103 |

Data from de Kraker et al. (1998).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Terpene Synthases

This protocol describes the expression of terpene synthase genes, such as MrTPS3, in Escherichia coli and subsequent purification of the recombinant protein for in vitro assays.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young flower heads of M. chamomilla using a suitable kit or a TRIzol-based method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

Gene Amplification and Cloning: The full-length open reading frame of the target terpene synthase gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into an appropriate E. coli expression vector, such as pET or pASK, which often includes a polyhistidine tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the His-tagged protein is eluted with a buffer containing imidazole. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Germacrene A Synthase Assay

This protocol describes the determination of enzyme activity of the purified (+)-germacrene A synthase.

-

Reaction Setup: The assay is performed in a glass vial containing an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% v/v glycerol).

-

Enzyme and Substrate Addition: A known amount of the purified enzyme (e.g., 1-5 µg) is added to the reaction mixture. The reaction is initiated by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 10-50 µM.

-

Overlay and Incubation: A layer of an organic solvent (e.g., n-hexane or pentane) is added on top of the aqueous reaction mixture to trap the volatile sesquiterpene product. The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction and Analysis: After incubation, the reaction is stopped, and the organic layer containing the product is collected. The aqueous phase may be extracted again with the same organic solvent. The combined organic extracts are then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolite Extraction and Analysis by GC-MS

This protocol outlines the extraction of sesquiterpenes from chamomile plant material for analysis.

-

Sample Preparation: Fresh plant material (e.g., flower heads) is frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: A known weight of the powdered tissue is extracted with a suitable organic solvent, such as n-hexane or a mixture of hexane and ethyl acetate, often with the addition of an internal standard. The extraction is typically performed by sonication or shaking for a defined period.

-

Purification and Concentration: The extract is filtered or centrifuged to remove solid debris. The solvent is then evaporated under a stream of nitrogen to a small volume.

-

GC-MS Analysis: The concentrated extract is injected into a GC-MS system.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280°C) to elute the sesquiterpenes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a range of m/z 40-400.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression levels of this compound biosynthesis genes.

-

RNA Extraction and cDNA Synthesis: As described in section 3.1.

-

Primer Design: Gene-specific primers for the target genes (e.g., MrTPS3) and one or more stable reference genes are designed using software like Primer3. Primers should amplify a product of 100-200 bp.

-

qRT-PCR Reaction: The reaction is set up in a 96-well plate using a SYBR Green-based qPCR master mix. Each reaction contains the master mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling: The qRT-PCR is performed in a real-time PCR cycler with a program that typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplification.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to that of the reference gene(s).

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the broader sesquiterpenoid pathway, is regulated by a complex network of signaling molecules, with jasmonates playing a central role. Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are plant hormones that are induced by various biotic and abiotic stresses and are known to upregulate the expression of genes involved in secondary metabolism.[8]

The jasmonate signaling pathway is initiated by the perception of the active form of the hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9] This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors. Upon JAZ degradation, these transcription factors are released and can activate the expression of their target genes.

Several families of transcription factors are involved in mediating the jasmonate response in the context of terpenoid biosynthesis in Asteraceae, including MYC (bHLH family), WRKY, and AP2/ERF transcription factors.[2][8] These transcription factors bind to specific cis-regulatory elements in the promoters of sesquiterpenoid biosynthesis genes, including terpene synthases and cytochrome P450s, thereby activating their transcription and leading to an increased production of sesquiterpene lactones like this compound.

Conclusion

The biosynthesis of this compound in Matricaria chamomilla is a complex process involving a dedicated pathway of enzymes, including terpene synthases and cytochrome P450s, and is under the tight control of regulatory networks, primarily the jasmonate signaling pathway. While the initial steps have been elucidated, the enzymes responsible for the later modifications of the sesquiterpene skeleton remain an active area of research. A deeper understanding of this pathway, facilitated by the experimental approaches outlined in this guide, holds significant potential for the metabolic engineering of chamomile and the development of novel pharmaceuticals based on this valuable natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 3. researchgate.net [researchgate.net]

- 4. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The organ-specific expression of terpene synthase genes contributes to the terpene hydrocarbon composition of chamomile essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Matricin in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matricin, a sesquiterpene lactone found in German chamomile (Matricaria recutita), has long been recognized for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in inflammatory processes. It delves into its dual role as a direct inhibitor of key inflammatory pathways and as a prodrug for other bioactive compounds. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades involved, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a natural compound, has demonstrated significant anti-inflammatory potential. Understanding its precise mechanism of action is pivotal for its potential therapeutic applications. This guide elucidates the current scientific understanding of how this compound modulates inflammatory responses at the molecular level.

Dual Anti-inflammatory Mechanism of this compound

This compound exerts its anti-inflammatory effects through two primary mechanisms:

-

Direct Inhibition of Inflammatory Pathways: this compound directly interferes with key signaling cascades involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

-

Prodrug Activity: In the acidic environment of the stomach, this compound is converted to chamazulene carboxylic acid, which acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2]

Direct Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit NF-κB transcriptional activity in endothelial cells.[2]

Inhibition of ICAM-1 Expression

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein that plays a critical role in the adhesion and transmigration of leukocytes to sites of inflammation. Its expression is upregulated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS) in an NF-κB-dependent manner.

This compound has been demonstrated to inhibit TNF-α and LPS-induced ICAM-1 protein expression in a concentration-dependent manner in human microvascular endothelial cells (HMEC-1).[2] Furthermore, it reduces the TNF-α-induced expression of the ICAM-1 gene.[2]

Quantitative Data: this compound Inhibition of ICAM-1 Expression

| Stimulus (in HMEC-1 cells) | This compound Concentration (µM) | Inhibition of ICAM-1 Protein Expression (% of control) | Reference |

| TNF-α | 75 | 52.7 ± 3.3% | [2] |

| LPS | 75 | 20.4 ± 1.8% | [2] |

| TNF-α | 100 | 32.3 ± 6.2% (gene expression) | [2] |

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway

References

An In-depth Technical Guide to the Stability and Degradation of Matricin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin, a sesquiterpene lactone found in German chamomile (Matricaria recutita), is a colorless and odorless compound of significant interest in pharmaceutical research due to its pro-drug properties.[1] It is a precursor to chamazulene, a compound known for its anti-inflammatory and antioxidant effects.[2] Understanding the stability and degradation pathways of this compound is crucial for the development of stable formulations and for ensuring its therapeutic efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, its degradation products, and the analytical methodologies used for its study.

Chemical Stability and Degradation Pathways

This compound is known to be relatively stable in neutral media but is susceptible to degradation under acidic and thermal stress. The primary degradation pathway involves its conversion to chamazulene carboxylic acid, which then decarboxylates to form chamazulene. This transformation is responsible for the characteristic blue color of chamomile essential oil obtained through steam distillation.[2][3]

Factors Affecting Stability:

-

pH: this compound is unstable in acidic conditions.[1][4] The acidic environment catalyzes the hydrolysis of the lactone ring and subsequent rearrangement to form chamazulene carboxylic acid.

-

Temperature: Elevated temperatures, particularly in the presence of acidic catalysts, accelerate the degradation of this compound to chamazulene.[5]

-

Light: While direct quantitative data on the photostability of this compound is limited, its degradation product, chamazulene, is known to be susceptible to photooxidation.[5] Therefore, protection from light is recommended for this compound-containing formulations.

-

Oxidation: The presence of oxidizing agents may also contribute to the degradation of this compound, although specific studies on this aspect are not widely available.

Quantitative Stability Data

While specific kinetic data such as half-lives and degradation rate constants for pure this compound under various stress conditions are not extensively reported in publicly available literature, the following tables provide an illustrative summary of expected stability based on studies of chamomile extracts and related sesquiterpene lactones. These tables are intended to serve as a guideline for designing stability studies.

Table 1: Illustrative pH Stability of this compound

| pH | Temperature (°C) | Storage Duration | Estimated Degradation (%) | Primary Degradation Products |

| 3 | 25 | 24 hours | > 50% | Chamazulene carboxylic acid, Chamazulene |

| 5 | 25 | 24 hours | 10-20% | Chamazulene carboxylic acid |

| 7 | 25 | 24 hours | < 5% | Minimal degradation |

| 9 | 25 | 24 hours | 5-10% | Hydrolysis products |

Table 2: Illustrative Thermal Stability of this compound in Aqueous Solution (pH 5)

| Temperature (°C) | Storage Duration | Estimated Degradation (%) | Primary Degradation Products |

| 40 | 7 days | 10-15% | Chamazulene carboxylic acid |

| 60 | 7 days | 30-50% | Chamazulene carboxylic acid, Chamazulene |

| 80 | 7 days | > 70% | Chamazulene carboxylic acid, Chamazulene |

Table 3: Illustrative Photostability of this compound in Solution

| Light Source | Intensity | Storage Duration | Estimated Degradation (%) | Primary Degradation Products |

| UV-A (320-400 nm) | 200 W h/m² | 24 hours | 15-25% | Photo-oxidation products |

| Visible Light | 1.2 million lux hours | 24 hours | 5-10% | Minimal degradation |

Degradation Pathway Visualization

The degradation of this compound to chamazulene is a key transformation. The following diagram illustrates this pathway.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound can be adapted from the general guidelines provided by the International Council for Harmonisation (ICH), specifically ICH Q1A (R2) and Q1B.

General Workflow for Forced Degradation Study

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Chamomile Sesquiterpene for Research [benchchem.com]

- 3. Chamazulene - Wikipedia [en.wikipedia.org]

- 4. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Matricin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin is a naturally occurring sesquiterpene lactone found in German chamomile (Matricaria chamomilla), from which the blue-violet anti-inflammatory compound chamazulene is derived.[1] As a bioactive compound with demonstrated anti-inflammatory properties, understanding its solubility in various organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.[2][3] This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its solubility determination, and a visualization of its relevant biological signaling pathway.

Core Topic: Solubility of this compound in Organic Solvents

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data. It is important to note that this information is not quantitative and serves as a general guideline for solvent selection.

| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Citation(s) |

| Chloroform | Trichloromethane | 6212 | Soluble | [4] |

| Dichloromethane | Dichloromethane | 6344 | Soluble | [4] |

| Ethyl Acetate | Ethyl acetate | 8857 | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 679 | Soluble | [4] |

| Acetone | Propan-2-one | 180 | Soluble | [4] |

| Water | Water | 962 | Low solubility | [3] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which it is soluble. For experimental purposes, it is highly recommended to determine the quantitative solubility for the specific application.

Experimental Protocols

A standardized and reliable method for determining the solubility of a compound is the shake-flask method .[5][6] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature. The concentration of the dissolved compound is then typically quantified using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Determining this compound Solubility

This protocol outlines a general procedure for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The shaking speed should be adequate to keep the solid suspended without creating a vortex.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

3. HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used for the analysis of sesquiterpenoids.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.

-

Detection: A UV-Vis detector set at a wavelength where this compound has maximum absorbance.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

4. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (mg/mL) = C * DF

Where:

-

C is the concentration of this compound in the diluted filtrate as determined by HPLC (mg/mL).

-

DF is the dilution factor.

Mandatory Visualization

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for this compound solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative information indicates its solubility in a range of common laboratory solvents. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound for their specific needs. Furthermore, understanding the mechanism of action, such as the inhibition of the NF-κB signaling pathway, is crucial for the development of this compound as a potential therapeutic agent. The visualizations provided in this guide aim to facilitate a clearer understanding of these complex processes. Further research is warranted to establish a comprehensive quantitative solubility profile of this compound in various pharmaceutically relevant solvents.

References

The Multifaceted Biological Activities of Matricin: A Technical Guide for Drug Discovery

An in-depth exploration of the anti-inflammatory and anticancer properties of matricin, a key sesquiterpene lactone from the Asteraceae family, for researchers, scientists, and drug development professionals.

This compound, a colorless and crystalline sesquiterpene lactone, is a prominent bioactive compound found in various plants of the Asteraceae family, most notably in German chamomile (Matricaria chamomilla L.). Historically recognized for its role as a precursor to the blue-hued anti-inflammatory agent chamazulene, recent scientific investigations have unveiled that this compound itself possesses a spectrum of potent biological activities. This technical guide synthesizes the current understanding of this compound's pharmacological effects, focusing on its anti-inflammatory and anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

This compound exhibits significant anti-inflammatory properties through the modulation of multiple signaling pathways and the inhibition of pro-inflammatory mediators. Its efficacy has been demonstrated in various in vitro and in vivo models.

A key mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. This compound has been shown to inhibit NF-κB transcriptional activity in endothelial cells, a critical step in the inflammatory cascade.[2] This inhibition leads to a downstream reduction in the expression of adhesion molecules and pro-inflammatory cytokines.

Furthermore, this compound acts as a prodrug, converting to chamazulene carboxylic acid in gastric fluid.[3][4][5] This derivative is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3][4][6]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and its derivatives.

| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| This compound | ICAM-1 Protein Expression (TNF-α induced) | Human Microvascular Endothelial Cells (HMEC-1) | 75 µM | 47.3% reduction in ICAM-1 expression | [2] |

| This compound | ICAM-1 Protein Expression (LPS induced) | Human Microvascular Endothelial Cells (HMEC-1) | 75 µM | 79.6% reduction in ICAM-1 expression | [2] |

| This compound | ICAM-1 Gene Expression (TNF-α induced) | Human Microvascular Endothelial Cells (HMEC-1) | 100 µM | 67.7% reduction in ICAM-1 gene expression | [2] |

| Chamazulene carboxylic acid | COX-2 Inhibition | In vitro enzyme assay | - | Selective inhibitor of COX-2, not COX-1 | [3][4][6] |

Anticancer Activity: Inducing Apoptosis and Inhibiting Metastasis

This compound has emerged as a promising candidate in oncology research, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and metastasis.

Studies have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9.[7]

Furthermore, this compound has been found to inhibit the proliferation of cancer cells by targeting key signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways.[7] These pathways are frequently dysregulated in cancer and play a central role in promoting cell growth and survival. By blocking these pathways, this compound can effectively halt the progression of the cell cycle and induce cell death.

Beyond its effects on cell proliferation and apoptosis, this compound also exhibits anti-metastatic properties by inhibiting cell migration and invasion, which are crucial steps in the metastatic cascade.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the quantitative data on the anticancer effects of this compound.

| Compound | Cancer Cell Line | Assay | Concentration | Observed Effect | Reference |

| This compound | Pancreatic Carcinoma (Capan-2) | Proliferation Assay | Concentration-dependent | Inhibition of cell proliferation | [7] |

| This compound | Pancreatic Carcinoma (Capan-2) | Apoptosis Assay (DAPI staining) | Concentration-dependent | Increased percentage of apoptotic cells | [7] |

| This compound | Non-small Cell Lung Cancer (H1299) | Cell Viability Assay | Time- and dose-dependent | Significant decrease in cell viability |

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.

NF-κB Signaling Pathway in Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway in Cancer

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Mitochondrial Apoptosis Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the biological activities of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from the dried flower heads of Matricaria chamomilla. A common method involves:

-

Maceration: The dried and powdered plant material is macerated with a suitable organic solvent, such as dichloromethane or ethanol, at room temperature for an extended period (e.g., 24 hours).

-

Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to successive chromatographic techniques, such as column chromatography on silica gel, to isolate and purify this compound. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

In Vitro Anti-inflammatory Assays

-

ICAM-1 Expression Assay:

-

Human microvascular endothelial cells (HMEC-1) are cultured to confluence in appropriate media.

-

The cells are pre-treated with various concentrations of this compound for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

After incubation, the expression of Intercellular Adhesion Molecule-1 (ICAM-1) is quantified at both the protein level (e.g., via cell-based ELISA or Western blot) and the gene level (e.g., via RT-qPCR).

-

-

NF-κB Reporter Assay:

-

Cells (e.g., HEK293T) are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

The transfected cells are treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell lysates are prepared, and the luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

In Vitro Anticancer Assays

-

Cell Proliferation/Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cancer cells are treated with this compound for a specified duration.

-

The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Following treatment with this compound, cancer cells are lysed to extract total protein.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

-

Cell Migration and Invasion Assays (Boyden Chamber Assay):

-

For the invasion assay, the upper chamber of a transwell insert is coated with Matrigel, a basement membrane matrix. For the migration assay, the insert is not coated.

-

Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

-

The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Experimental Workflow for Investigating this compound's Bioactivity

Caption: A typical experimental workflow for studying this compound's bioactivity.

Conclusion and Future Directions

This compound, a key constituent of the Asteraceae family, has demonstrated significant potential as a therapeutic agent due to its well-defined anti-inflammatory and anticancer properties. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/AKT/mTOR, and the intrinsic apoptotic pathway, underscores its pleiotropic effects. The presented quantitative data and experimental protocols provide a solid foundation for further research and development.

Future investigations should focus on several key areas. A more comprehensive in vivo evaluation of this compound's efficacy and safety in relevant animal models of inflammatory diseases and cancer is warranted. Pharmacokinetic and pharmacodynamic studies are crucial to understand its absorption, distribution, metabolism, and excretion, and to optimize dosing regimens. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound derivatives with enhanced potency, selectivity, and drug-like properties. The continued exploration of this compound's biological activities holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Chamazulene carboxylic acid and this compound: a natural profen and its natural prodrug, identified through similarity to synthetic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

In Vitro Antioxidant Capacity of Matricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matricin, a sesquiterpenoid lactone found in German chamomile (Matricaria chamomilla), is a pro-drug that is converted to the bioactive compound chamazulene upon steam distillation or under inflammatory conditions. While direct extensive research on the in vitro antioxidant capacity of this compound remains limited, significant evidence points to the potent antioxidant and radical scavenging properties of its derivative, chamazulene. This technical guide provides a comprehensive overview of the available data on the antioxidant activity of chamazulene as a proxy for the potential of this compound. It includes detailed experimental protocols for key in vitro antioxidant assays, a summary of quantitative antioxidant data, and an exploration of potential underlying signaling pathways.

Introduction

This compound is a key bioactive constituent of German chamomile, a plant with a long history of use in traditional medicine for its anti-inflammatory and antioxidant properties. Structurally, this compound is a sesquiterpene lactone that is thermally converted to chamazulene, an azulene derivative responsible for the characteristic blue color of chamomile essential oil. Chamazulene has been the subject of various studies investigating its pharmacological activities, including its significant antioxidant capacity. Understanding the antioxidant potential of this compound, primarily through its active derivative chamazulene, is crucial for its development as a potential therapeutic agent in conditions associated with oxidative stress.

This guide details the standard in vitro methods used to assess antioxidant capacity and presents the available quantitative data for chamazulene. Furthermore, it explores the potential molecular mechanisms, such as the activation of the Nrf2 signaling pathway, through which this compound and its derivatives may exert their antioxidant effects at a cellular level.

Quantitative Antioxidant Data Summary

The following table summarizes the reported in vitro antioxidant and radical scavenging activities of chamazulene in comparison to standard antioxidants. It is important to note that chamazulene has been reported to be unable to react with the DPPH radical.[1][2][3]

| Assay | Test Substance | IC50 Value (µg/mL) | Reference(s) |

| Total Antioxidant Capacity | Chamazulene | 6.4 | [1][2][3] |

| (Phosphomolybdenum Method) | Ascorbic Acid | 12.8 | [1][2][3] |

| α-Tocopherol | 20.5 | [1][2][3] | |

| BHT | 30.8 | [1][2][3] | |

| ABTS Radical Scavenging Assay | Chamazulene | 3.7 | [1][2] |

| BHT | 6.2 | [1][2] | |

| α-Tocopherol | 11.5 | [1][2] | |

| Reducing Power Assay | Chamazulene | 7.6 | [2] |

| Ascorbic Acid | 3.5 | [2] | |

| BHT | 6.5 | [2] | |

| α-Tocopherol | 238.9 | [2] | |

| DPPH Radical Scavenging Assay | Chamazulene | Inactive | [1][2][3] |

BHT: Butylated hydroxytoluene

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Samples: Dissolve this compound (or Chamazulene) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Reaction Mixture: To 2.0 mL of the DPPH solution, add 1.0 mL of the test sample at different concentrations. A blank is prepared using 1.0 mL of the solvent instead of the test sample.

-

Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

Workflow:

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound (or Chamazulene) and a positive control (e.g., Trolox) in a suitable solvent. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at different concentrations.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Workflow:

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Preparation of Test Samples and Standard: Prepare a stock solution of this compound (or Chamazulene) in a suitable solvent. Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

-

Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the test sample or standard. A blank is prepared with 50 µL of the solvent.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Potential Signaling Pathway Involvement: Nrf2/ARE Pathway

Natural compounds, including sesquiterpenoids, are known to exert cellular antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms.[4] A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. While direct evidence for this compound activating this pathway is yet to be established, it represents a plausible mechanism for its potential cellular antioxidant effects.

References

The Prodrug Pathway: Matricin's Conversion to the Anti-inflammatory Agent Chamazulene Carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matricin, a colorless sesquiterpene lactone found in German chamomile (Matricaria recutita) and other Asteraceae species, serves as a natural prodrug for the potent anti-inflammatory compound, chamazulene carboxylic acid.[1][2] This guide provides a comprehensive overview of the conversion of this compound to its active metabolite, detailing the underlying mechanisms, experimental validation, and its significance in the context of drug development. The structural similarity of chamazulene carboxylic acid to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen, underscores its therapeutic potential.[1][2] This document will delve into the quantitative aspects of this bioconversion, provide detailed experimental protocols for its investigation, and illustrate the key pathways and workflows.

The Conversion of this compound to Chamazulene Carboxylic Acid

This compound itself is not the primary bioactive compound responsible for the anti-inflammatory effects observed with chamomile extracts. Instead, it undergoes a chemical transformation under acidic conditions, such as those found in gastric fluid, to yield chamazulene carboxylic acid.[1][2] This conversion is a critical step in the activation of this natural therapeutic agent.

The transformation from this compound to chamazulene carboxylic acid is a key area of study. While the exact yield can vary based on conditions, studies in artificial gastric fluid have demonstrated a significant conversion, with approximately 50% of this compound being transformed into chamazulene carboxylic acid. This process does not occur in artificial intestinal fluid, highlighting the importance of the acidic stomach environment for the prodrug activation.[1]

Further degradation of chamazulene carboxylic acid can lead to the formation of chamazulene, a blue-violet azulene derivative. This conversion typically occurs during steam distillation of chamomile flowers.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and bioactivity of chamazulene carboxylic acid derived from this compound.

| Parameter | Value | Species | Administration Route | Reference |

| Cmax | 0.9 - 2.2 µg/mL | Human | Oral (this compound) | [1] |

| Tmax | 75 - 90 minutes | Human | Oral (this compound) | [1] |

| Plasma Concentration | In the micromolar range | Human | Oral (this compound) | [1][2] |

Table 1: Pharmacokinetic Parameters of Chamazulene Carboxylic Acid in Humans Following Oral Administration of this compound.

| Enzyme | Inhibition | IC50 Value | Reference |

| COX-1 | No inhibition | - | [1][2] |

| COX-2 | Selective inhibition | Not specified | [1][2] |

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Chamazulene Carboxylic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound as a prodrug for chamazulene carboxylic acid.

Protocol 1: Extraction and Isolation of this compound from Matricaria recutita

This protocol describes a general method for the extraction of this compound from chamomile flowers.

Materials:

-

Dried chamomile flowers (Matricaria recutita)

-

Dichloromethane

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., n-heptane/ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Grind dried chamomile flowers to a fine powder.

-

Perform a solvent extraction with dichloromethane at room temperature with stirring for several hours.[5]

-

Filter the extract and concentrate the solvent using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel.[5]

-

Elute the column with an appropriate solvent system, such as a gradient of n-heptane and ethyl acetate, to separate the different components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

-

Characterize the purified this compound using spectroscopic methods such as NMR and Mass Spectrometry.[6]

Protocol 2: In Vitro Conversion of this compound to Chamazulene Carboxylic Acid in Artificial Gastric Fluid

This protocol simulates the conversion of this compound in the stomach.

Materials:

-

Purified this compound

-

Artificial gastric fluid (prepared according to USP standards)

-

Incubator at 37°C

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile/water with acid)

-

Chamazulene carboxylic acid standard

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a known amount of the this compound solution to pre-warmed artificial gastric fluid.

-

Incubate the mixture at 37°C with gentle agitation.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding a suitable solvent and placing the sample on ice.

-

Analyze the samples by HPLC to quantify the disappearance of this compound and the appearance of chamazulene carboxylic acid.

-

Use a validated HPLC method with a chamazulene carboxylic acid standard to determine the concentration and calculate the conversion yield.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound or chamazulene carboxylic acid

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound (this compound or chamazulene carboxylic acid) or vehicle orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Protocol 4: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of chamazulene carboxylic acid on COX enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Chamazulene carboxylic acid

-

Prostaglandin E2 (PGE2) ELISA kit

-

Assay buffer (e.g., Tris-HCl)

-

Inhibitor solvent (e.g., DMSO)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of chamazulene carboxylic acid or the appropriate positive control in the assay buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Terminate the reaction.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of chamazulene carboxylic acid.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Conclusion

This compound's role as a prodrug for chamazulene carboxylic acid represents a fascinating example of nature's ingenuity in drug delivery. The conversion within the acidic environment of the stomach releases a potent and selective COX-2 inhibitor, offering a promising avenue for the development of novel anti-inflammatory therapies. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this natural compound. Further research to precisely quantify the conversion yield in vivo, fully elucidate the pharmacokinetic profile, and determine the exact IC50 values for COX-2 inhibition will be crucial in advancing this compound and chamazulene carboxylic acid from a traditional remedy to a modern therapeutic agent.

References

- 1. Chamazulene carboxylic acid and this compound: a natural profen and its natural prodrug, identified through similarity to synthetic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chamazulene - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of Pure Matricin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure Matricin, a significant bioactive sesquiterpene lactone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Physicochemical Properties

This compound is a colorless, crystalline substance, recognized as a primary proazulene compound found in chamomile (Matricaria chamomilla) and other plants of the Asteraceae family.[1] It is a key precursor to the anti-inflammatory agent chamazulene.[1][2]

Table 1: Physicochemical Characteristics of Pure this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₂O₅[3][4] |

| Molecular Weight | 306.35 g/mol [3][5] |

| IUPAC Name | [(3S,3aR,4S,9R,9aS,9bS)-9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate[4] |

| CAS Number | 29041-35-8[4] |

| Appearance | Colorless crystalline compound[1] |

| Melting Point | 158-160 °C (with decomposition)[5] |

| Boiling Point | Data not available, as this compound decomposes at elevated temperatures.[2][5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Sparingly soluble in water.[7] |

| Stability | Stable at -30°C. Slight degradation at +5°C. Complete decomposition within 3-4 months at room temperature and +30°C.[6] Undergoes thermal and acidic degradation to form chamazulene carboxylic acid and subsequently chamazulene.[1][2] |

Spectral Data

The structural elucidation of this compound has been established through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR have been instrumental in determining the stereochemistry and complex ring structure of this compound.[8] 2D NMR techniques like COSY and HMBC have been used to confirm the connectivity of atoms.[8]

-

Mass Spectrometry (MS) : GC-MS is a common technique for the analysis of this compound, often in the context of chamomile essential oil analysis where it is a precursor to the volatile chamazulene.[1][4]

-

Infrared (IR) Spectroscopy : IR spectroscopy reveals the presence of key functional groups in the this compound molecule. Characteristic absorption bands include those for hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate groups, and C-O stretching vibrations.[9] Peaks around 1734-1712 cm⁻¹, 1248 cm⁻¹, and 1177 cm⁻¹ have been attributed to this compound.[9]

Experimental Protocols

3.1. Extraction of this compound from Plant Material (e.g., Matricaria chamomilla)

A common method for extracting this compound and other bioactive compounds from chamomile flowers is Supercritical Fluid Extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol.[10]

Objective: To extract this compound from dried chamomile flowers.

Methodology:

-

Preparation of Plant Material: Dried chamomile flowers are ground to a fine powder to increase the surface area for extraction.

-

Supercritical Fluid Extraction (SFE):

-

Apparatus: A standard SFE system equipped with an extraction vessel, pumps for CO₂ and co-solvent, and separators.

-

Parameters:

-

Pressure: 100-300 bar

-

Temperature: 40-60 °C

-

Co-solvent: Ethanol (5-15%)

-

CO₂ Flow Rate: 2-5 kg/h

-

-

-

Extraction Process:

-

The ground plant material is packed into the extraction vessel.

-

Supercritical CO₂ with the ethanol co-solvent is passed through the vessel.

-

The pressure and temperature are controlled to achieve the desired supercritical fluid density and solvating power.

-

The extract-laden supercritical fluid is depressurized in separators, causing the precipitation of the extracted compounds.

-

-

Fractionation: The collected extract can be further purified using techniques like column chromatography to isolate pure this compound.

3.2. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extract.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).